molecular formula C33H42N8O7 B12382584 (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-CH2-COO-C(CH3)3

(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-CH2-COO-C(CH3)3

Cat. No.: B12382584
M. Wt: 662.7 g/mol
InChI Key: GQLRDFZVGIGOTR-VWLOTQADSA-N
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Description

(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-CH2-COO-C(CH3)3 is a complex organic compound that combines several functional groups and structural motifs. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of thalidomide, piperazine, and pyrimidine moieties suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-CH2-COO-C(CH3)3 involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:

    Formation of Thalidomide Derivative: The synthesis begins with the preparation of a thalidomide derivative. This can be achieved by reacting thalidomide with a suitable reagent to introduce the desired functional group.

    Piperazine Coupling: The thalidomide derivative is then coupled with piperazine under conditions that promote the formation of a stable bond between the two moieties. This step may require the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide.

    Pyrimidine Introduction: The next step involves the introduction of the pyrimidine ring. This can be done by reacting the intermediate with a pyrimidine derivative under conditions that facilitate the formation of a covalent bond.

    Final Functionalization: The final step involves the introduction of the C2-O-CH2-COO-C(CH3)3 group. This can be achieved by reacting the intermediate with a suitable reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-CH2-COO-C(CH3)3 can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine and pyrimidine moieties.

    Reduction: Reduction reactions may target the carbonyl groups present in the structure.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.

    Substitution: Substitution reactions may require the use of nucleophiles or electrophiles under conditions that promote the desired transformation.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling.

    Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases where thalidomide derivatives have shown efficacy.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of (S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-CH2-COO-C(CH3)3 is likely to involve multiple molecular targets and pathways. The thalidomide moiety may interact with proteins involved in inflammation and angiogenesis, while the piperazine and pyrimidine rings may bind to receptors or enzymes. The compound’s overall effect will depend on the combined interactions of these functional groups with their respective targets.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: A well-known drug with anti-inflammatory and anti-angiogenic properties.

    Piperazine Derivatives: Compounds with a wide range of biological activities, including anti-parasitic and anti-psychotic effects.

    Pyrimidine Derivatives: Molecules with applications in antiviral and anticancer therapies.

Uniqueness

(S)-Thalidomide-piperazine-pyrimidine-piperazine-C2-O-CH2-COO-C(CH3)3 is unique due to its combination of thalidomide, piperazine, and pyrimidine moieties. This combination may result in a compound with a distinct profile of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C33H42N8O7

Molecular Weight

662.7 g/mol

IUPAC Name

tert-butyl 2-[2-[4-[6-[4-[2-[(3S)-2,6-dioxopiperidin-3-yl]-1,3-dioxoisoindol-5-yl]piperazin-1-yl]pyrimidin-4-yl]piperazin-1-yl]ethoxy]acetate

InChI

InChI=1S/C33H42N8O7/c1-33(2,3)48-29(43)20-47-17-16-37-8-10-39(11-9-37)26-19-27(35-21-34-26)40-14-12-38(13-15-40)22-4-5-23-24(18-22)32(46)41(31(23)45)25-6-7-28(42)36-30(25)44/h4-5,18-19,21,25H,6-17,20H2,1-3H3,(H,36,42,44)/t25-/m0/s1

InChI Key

GQLRDFZVGIGOTR-VWLOTQADSA-N

Isomeric SMILES

CC(C)(C)OC(=O)COCCN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)[C@H]6CCC(=O)NC6=O

Canonical SMILES

CC(C)(C)OC(=O)COCCN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O

Origin of Product

United States

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